REACTION_SMILES
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[Br-:32].[CH3:17][O:18][C:19](=[O:20])[c:21]1[cH:22][cH:23][c:24]([C:25]([F:26])([F:27])[F:28])[cH:29][c:30]1[I:31].[CH:1]1([c:4]2[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10][c:11]([C:13]([F:14])([F:15])[F:16])[cH:12]2)[CH2:2][CH2:3]1.[CH:33]1([Zn+:34])[CH2:35][CH2:36][CH2:37]1>>[CH:1]1([c:4]2[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10][c:11]([C:13]([F:14])([F:15])[F:16])[cH:12]2)[CH2:3][CH2:2][CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C(F)(F)F)cc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(C(F)(F)F)cc1C1CC1
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Name
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[Zn+]C1CCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn+]C1CCC1
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(C(F)(F)F)cc1C1CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |